molecular formula C21H32N4O B11361186 N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]pentanamide

N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]pentanamide

Cat. No.: B11361186
M. Wt: 356.5 g/mol
InChI Key: CXTZDOLMQCELSV-UHFFFAOYSA-N
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Description

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the formation of the pentanamide group via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE involves its interaction with specific molecular targets. The piperidine and benzodiazole moieties are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs share structural similarities.

    Benzodiazole Derivatives: Compounds such as benzimidazole and benzothiazole derivatives have similar core structures.

Uniqueness

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32N4O

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]pentanamide

InChI

InChI=1S/C21H32N4O/c1-4-5-9-21(26)22-17-10-11-19-18(14-17)23-20(25(19)16(2)3)15-24-12-7-6-8-13-24/h10-11,14,16H,4-9,12-13,15H2,1-3H3,(H,22,26)

InChI Key

CXTZDOLMQCELSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C(C)C

Origin of Product

United States

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